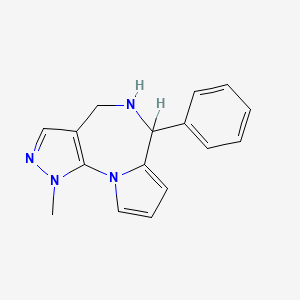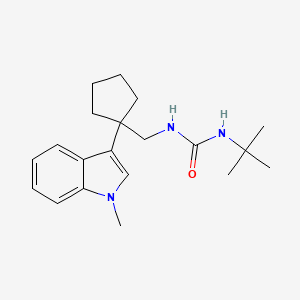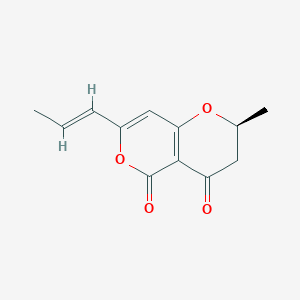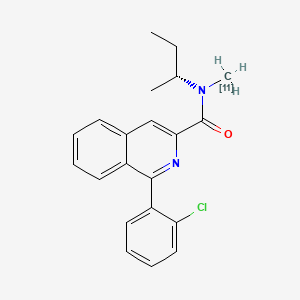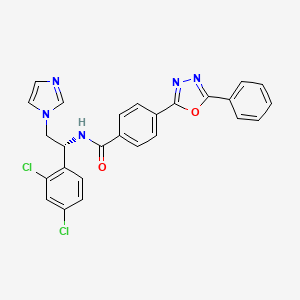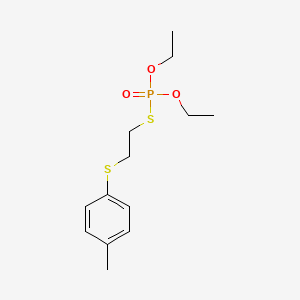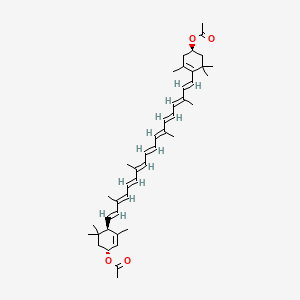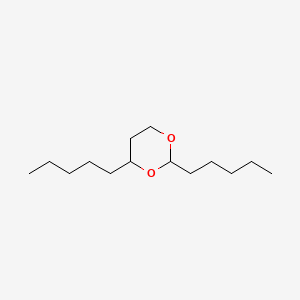
Hexanal octane-1,3-diol acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanal octane-1,3-diol acetal is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. This compound is a colorless liquid with a fruity aroma, commonly used in flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanal octane-1,3-diol acetal is typically synthesized through the reaction of hexanal (an aldehyde) with octane-1,3-diol (a diol) in the presence of an acid catalyst such as acetic acid. The reaction involves the formation of a hemiacetal intermediate, which subsequently cyclizes to form the acetal .
Industrial Production Methods: In industrial settings, the production of this compound involves maintaining specific temperature and pressure conditions to optimize yield and purity. The reaction is carried out in a controlled environment to ensure the efficient conversion of reactants to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Hexanal octane-1,3-diol acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde and diol.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms in the dioxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hexanal and octane-1,3-diol.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexanal octane-1,3-diol acetal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential role in metabolic pathways and as a biomarker in certain biological processes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products
Wirkmechanismus
The mechanism of action of hexanal octane-1,3-diol acetal involves its interaction with specific molecular targets. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with carbonyl compounds, thereby preventing unwanted reactions. In biological systems, its effects are mediated through its metabolic conversion to other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Hexanal octane-1,3-diol acetal can be compared with other similar compounds such as:
Hexanal ethane-1,2-diol acetal: Similar structure but different diol component.
Hexanal propane-1,3-diol acetal: Similar structure but different chain length of the diol.
Hexanal butane-1,4-diol acetal: Similar structure but different chain length and position of the diol.
Uniqueness: this compound is unique due to its specific combination of hexanal and octane-1,3-diol, which imparts distinct physical and chemical properties, making it particularly valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
202188-46-3 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2,4-dipentyl-1,3-dioxane |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-13-11-12-15-14(16-13)10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
JTGGXBHDIVDFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCOC(O1)CCCCC |
Dichte |
0.869-0.875 |
Physikalische Beschreibung |
Clear, colourless liquid; Fatty, green aroma |
Löslichkeit |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


